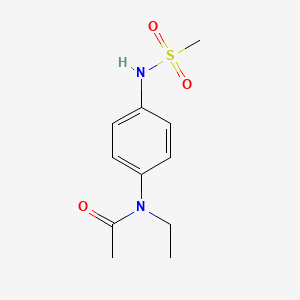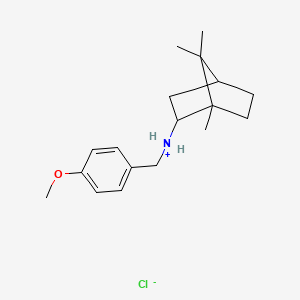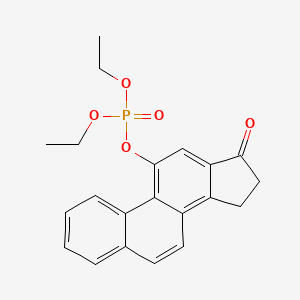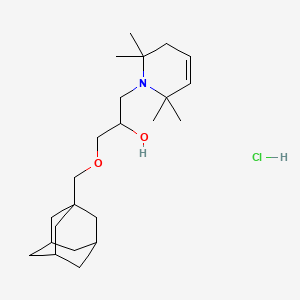
1-Pyridineethanol, 1,2,5,6-tetrahydro-alpha-(1-adamantylmethoxymethyl)-2,2,6,6-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridineethanol, 1,2,5,6-tetrahydro-alpha-(1-adamantylmethoxymethyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the adamantyl group, and the final hydrochloride formation. Common reagents might include pyridine derivatives, adamantane, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential effects on cellular processes or as a tool for studying specific biochemical pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry
In industry, it might be used in the development of new materials or as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyridineethanol derivatives
- Adamantyl-containing compounds
- Tetrahydropyridine derivatives
Uniqueness
This compound’s uniqueness lies in its combination of a pyridine ring, a tetrahydro structure, and an adamantyl group, which might confer specific properties not found in other similar compounds.
Propiedades
Número CAS |
27865-94-7 |
|---|---|
Fórmula molecular |
C23H40ClNO2 |
Peso molecular |
398.0 g/mol |
Nombre IUPAC |
1-(1-adamantylmethoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H39NO2.ClH/c1-21(2)6-5-7-22(3,4)24(21)14-20(25)15-26-16-23-11-17-8-18(12-23)10-19(9-17)13-23;/h5-6,17-20,25H,7-16H2,1-4H3;1H |
Clave InChI |
MLNILFKUHCWNAF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




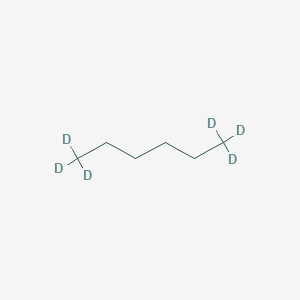
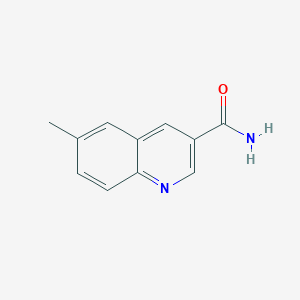
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
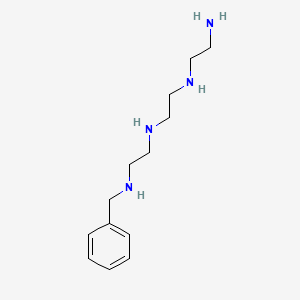
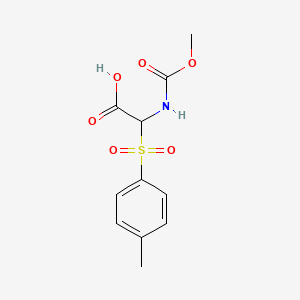
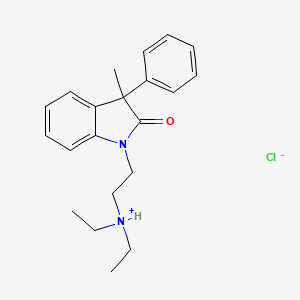
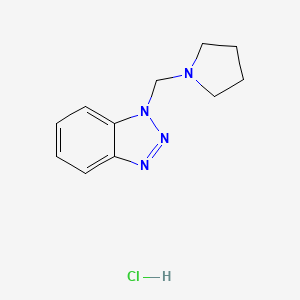
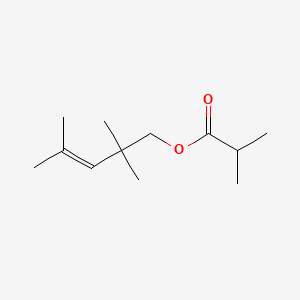
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
